N-phenyl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide
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Overview
Description
- This compound features an intriguing structure, with a central core known as the 8-azabicyclo[3.2.1]octane scaffold .
- Tropane alkaloids, a family of natural products, contain this scaffold and exhibit diverse biological activities.
- Researchers worldwide have been keenly interested in stereoselectively preparing this fundamental structure.
Preparation Methods
- Synthetic routes vary, but most approaches involve constructing an acyclic starting material with the necessary stereochemical information.
- Alternatively, some methods achieve stereochemical control directly during the formation of the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions contribute to the compound’s versatility.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and synthetic applications.
Biology: Studying its interactions with biological systems, potential pharmacological effects, and toxicity.
Medicine: Exploring its therapeutic potential, such as antiviral or anticancer properties.
Industry: Considering its use as a building block for drug development or other fine chemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, it’s essential to highlight this compound’s uniqueness within the tropane alkaloid family.
Properties
Molecular Formula |
C23H22N4O2S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-phenyl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H22N4O2S2/c1-13-16-10-29-23(2,3)9-15(16)18-19-20(31-21(18)26-13)22(25-12-24-19)30-11-17(28)27-14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3,(H,27,28) |
InChI Key |
ICWPQMQIWDJOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)SCC(=O)NC5=CC=CC=C5)SC3=N1)(C)C |
Origin of Product |
United States |
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